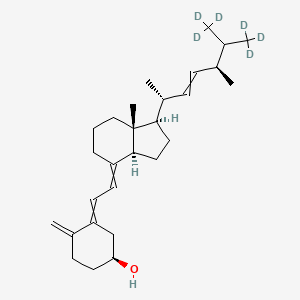![molecular formula C11H13N3 B584441 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) CAS No. 143262-60-6](/img/new.no-structure.jpg)
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) is a heterocyclic compound that features a diazepine ring fused to a benzimidazole moiety. This structure is notable for its potential pharmacological properties, including anxiolytic and analgesic effects . The compound’s unique arrangement of nitrogen atoms within the ring system contributes to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) typically involves the cyclization of appropriate precursors. One common method starts with benzimidazole-2-sulfonic acid, which undergoes intramolecular cyclization with 2-(δ-chlorobutylamino)benzimidazole . This reaction is facilitated by heating in the presence of a base, leading to the formation of the diazepine ring.
Another synthetic route involves the alkylation of 2,3,4,5-tetrahydro-[1,3]diazepino[1,2-a]benzimidazole or its dimethyl-substituted analogs with various alkylating agents such as 4-chlorobenzyl bromide, 4-chloroacetic acid fluoroanilide, and 4-tert-butylphenacyl bromide in a neutral medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and strong bases or acids can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce alkyl or aryl groups.
科学的研究の応用
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The compound exerts its effects primarily through interactions with specific receptors in the central nervous system. It has been shown to interact with the benzodiazepine site of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to anxiolytic effects . Additionally, it may interact with the 5-HT_2A receptor, contributing to its analgesic properties.
類似化合物との比較
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) can be compared with other diazepine and benzimidazole derivatives:
Diazepam: A well-known anxiolytic that also acts on the GABA_A receptor but has a different structure.
Benzimidazole: A simpler structure that serves as a precursor for various pharmacologically active compounds.
Midazolam: Another benzodiazepine with similar anxiolytic properties but different pharmacokinetics.
The uniqueness of 1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) lies in its fused ring system, which imparts distinct chemical and biological properties.
特性
CAS番号 |
143262-60-6 |
|---|---|
分子式 |
C11H13N3 |
分子量 |
187.246 |
IUPAC名 |
3,4,5,11-tetrahydro-2H-[1,3]diazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H13N3/c1-2-6-10-9(5-1)13-11-12-7-3-4-8-14(10)11/h1-2,5-6H,3-4,7-8H2,(H,12,13) |
InChIキー |
MYPNNPDHLDZJRX-UHFFFAOYSA-N |
SMILES |
C1CCN2C3=CC=CC=C3NC2=NC1 |
同義語 |
1H-[1,3]Diazepino[1,2-a]benzimidazole,2,3,4,5-tetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)


